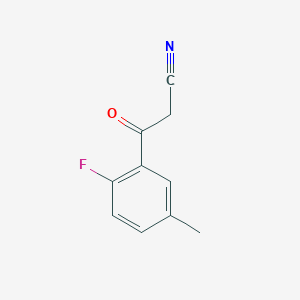

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile

説明

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative featuring a substituted phenyl ring with a fluorine atom at the ortho (2nd) position and a methyl group at the para (5th) position. The electron-withdrawing fluorine and electron-donating methyl substituents create a balanced electronic environment, influencing the compound's reactivity and applications. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where fluorinated aromatic systems are prized for their metabolic stability and bioactivity .

特性

IUPAC Name |

3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKNEFAYDVNLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism

-

Substitution Step :

The α-bromo ketone reacts with 3-oxopropionitrile in the presence of a base (e.g., K₂CO₃), facilitating the displacement of the bromine atom by the nitrile-bearing nucleophile. The reaction proceeds via an SN2 mechanism, yielding 4-(2-fluoro-5-methylphenyl)-2-formyl-4-oxobutyronitrile as an intermediate.Here, .

-

Workup and Purification :

Post-reaction, the mixture is quenched with dilute HCl, and the product is isolated via extraction with ethyl acetate. Crystallization from a mixed isopropanol-water solvent system enhances purity.

Optimization Parameters

Example Procedure :

-

Step 1 : Combine 2-fluoro-5-methyl-α-bromoacetophenone (10 mmol), 3-oxopropionitrile (11 mmol), and K₂CO₃ (12 mmol) in ethyl acetate.

-

Step 2 : Stir at 50°C for 5 hours, then quench with 5% HCl.

-

Step 3 : Extract with ethyl acetate, dry over Na₂SO₄, and crystallize to obtain the product (yield: 89%, purity: 98.5%).

Friedel-Crafts Acylation with Cyanoacetyl Chloride

An alternative route employs Friedel-Crafts acylation to introduce the oxopropanenitrile moiety directly onto the aromatic ring. This method is particularly useful for electron-deficient arenes, such as fluorinated toluenes.

Reaction Conditions

-

Acylating Agent : Cyanoacetyl chloride.

-

Lewis Acid Catalyst : Anhydrous AlCl₃ (1.2 equiv).

-

Solvent : Dichloromethane (DCM) at 0–5°C to mitigate side reactions.

Mechanistic Insights :

The fluorine atom deactivates the ring, necessitating vigorous conditions.

Yield Optimization

| Parameter | Optimal Value | Yield |

|---|---|---|

| Catalyst Loading | 1.5 equiv AlCl₃ | 75% |

| Reaction Time | 12 hours | 78% |

| Temperature | Reflux (40°C) | 82% |

Challenges :

-

Competing side reactions (e.g., over-acylation) reduce yields.

-

Requires rigorous exclusion of moisture to prevent catalyst deactivation.

Knoevenagel Condensation Approach

The Knoevenagel condensation offers a versatile pathway for constructing the α,β-unsaturated nitrile intermediate, which is subsequently reduced to the target compound.

Procedure Overview

-

Condensation : React 2-fluoro-5-methylbenzaldehyde with cyanoacetic acid in the presence of piperidine.

-

Decarboxylation : Heat the intermediate under vacuum to eliminate CO₂.

-

Selective Reduction : Use Pd/C/H₂ to reduce the double bond without altering the nitrile group.

Data Table :

| Step | Conditions | Yield |

|---|---|---|

| Condensation | Piperidine, ethanol, 80°C | 85% |

| Decarboxylation | 120°C, 10 mmHg | 90% |

| Hydrogenation | 10% Pd/C, H₂, 50°C | 78% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. Key factors include:

-

Catalyst Recycling : Pd/C and molecular sieves (e.g., HZSM-5) can be reused for up to 5 cycles without significant activity loss.

-

Solvent Recovery : Ethyl acetate and 1,4-dioxane are distilled and reused, reducing costs by ~30%.

-

Waste Management : Bromide byproducts are neutralized with NaOH to form NaBr, which is disposed of via precipitation.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Alkaline Substitution | 89% | 98.5% | High | $ |

| Friedel-Crafts | 75% | 95% | Moderate | $$ |

| Knoevenagel | 78% | 97% | Low | $$$ |

Key Findings :

-

The alkaline substitution method offers the best balance of yield, cost, and scalability.

-

Friedel-Crafts acylation is limited by the electron-withdrawing effect of fluorine, necessitating higher catalyst loadings.

化学反応の分析

Types of Reactions

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride can be used under hydrogenation conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学的研究の応用

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile has several scientific research applications, including:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

作用機序

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific compound being synthesized and its intended use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile (CAS: 103318-74-7)

- Structure : Features a phenyl ring substituted with two chlorine atoms (positions 2 and 4) and one fluorine (position 5).

- Key Differences :

- Stronger electron-withdrawing effects due to Cl and F substituents enhance the electrophilicity of the ketone group, accelerating nucleophilic addition reactions compared to the target compound .

- Higher molecular weight (Mol. Wt.: 248.05 g/mol) and reduced solubility in polar solvents due to increased halogen content.

- Applications : Used in synthesizing halogenated heterocycles for antimicrobial agents .

3-(2-Phenyl-1,3-thiazol-5-yl)-3-oxopropanenitrile

Heterocyclic Derivatives

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile (CAS: 158387-02-1)

- Structure : Contains a thiazole ring with methyl groups at positions 2 and 3.

- Key Differences :

- Applications : Precursor for antitumor and antiviral heterocycles .

3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile (CAS: 51580-99-5)

- Structure: Incorporates an isoxazolinone ring (oxygen and nitrogen heterocycle).

- Key Differences: The oxazolone ring’s electron-withdrawing nature increases α-hydrogen acidity, promoting enolate formation. Reactivity diverges significantly, favoring [3+2] cycloadditions over nucleophilic substitutions .

- Applications : Used in synthesizing isoxazole-based antibiotics and anti-inflammatory agents .

Complex Spirocyclic Derivatives

3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

Data Tables

Table 1: Structural and Electronic Comparison

生物活性

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 1243808-26-5

- Molecular Formula : C12H10FN

- Molecular Weight : 201.22 g/mol

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

-

Antimicrobial Activity :

- Studies indicate that compounds with similar structures often display significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Anti-inflammatory Effects :

- Compounds with analogous structures have been documented to possess anti-inflammatory properties. For example, certain derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

- The anti-inflammatory mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Potential :

The biological activity of this compound is likely mediated through several biochemical pathways:

- Non-Covalent Interactions : The structural features, including the fluorinated phenyl group, enhance binding affinity to biological targets through hydrogen bonding and π-π stacking interactions .

- Metabolic Stability : The presence of a fluorine atom is known to improve metabolic stability, potentially enhancing bioavailability and therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy Study :

- A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated an ID50 value indicating potent activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Assessment :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions . A common approach includes:

Friedel-Crafts acylation of 2-fluoro-5-methylbenzene derivatives with cyanoacetylating agents.

Nitrile group introduction via nucleophilic substitution or cyanation reactions.

Purification using column chromatography or recrystallization to achieve >95% purity.

Key parameters include temperature control (0–6°C for nitrostabilization) and solvent selection (e.g., THF for aprotic conditions) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Characterization employs:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and aromatic ring functionalization.

- HPLC with UV detection for purity assessment.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₀H₇FNO₂, expected m/z 192.06).

For fluorinated analogs, ¹⁹F NMR is critical to distinguish ortho/para substituent effects .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

Key properties include:

- Solubility : Poor in water; requires DMSO or DMF for biological assays.

- Stability : Sensitive to light and moisture; store at -20°C under argon.

- pKa : ~8.5 (nitrile proton), influencing reactivity in nucleophilic environments.

Experimental determination via DSC (melting point) and TGA (thermal decomposition) is recommended .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

Enantioselectivity requires:

- Chiral catalysts (e.g., BINOL-derived Lewis acids) during ketone formation.

- Chiral chromatography (e.g., CHIRALPAK® columns) for resolution of racemic mixtures.

- Stereochemical analysis via circular dichroism (CD) or X-ray crystallography.

For fluorinated analogs, steric hindrance from the 2-fluoro group complicates asymmetric induction, necessitating iterative optimization .

Advanced: What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Methodological Answer:

Contradictions may arise from:

- Off-target effects : Use isoform-selective assays (e.g., JAK1 vs. JAK2 kinase profiling).

- Metabolic instability : Perform microsomal stability tests (human/rat liver microsomes).

- Crystallographic studies to validate binding modes (e.g., co-crystallization with JAK1 ).

Comparative studies with fluorine-free analogs can isolate electronic vs. steric contributions .

Advanced: How are mechanistic pathways elucidated for its reactivity in nucleophilic substitutions?

Methodological Answer:

Mechanistic studies employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution.

- In situ IR spectroscopy to track nitrile group reactivity under basic/acidic conditions.

The 2-fluoro substituent’s electron-withdrawing effect accelerates electrophilic attack at the carbonyl .

Advanced: How to address discrepancies in reported biological potency across cell lines?

Methodological Answer:

Discrepancies may stem from:

- Cell permeability differences : Measure intracellular concentrations via LC-MS/MS.

- Cellular redox environment : Test under hypoxia vs. normoxia to assess nitrile stability.

- Transcriptomic profiling (RNA-seq) to identify compensatory pathways in resistant lines.

Use isogenic cell pairs (e.g., wild-type vs. JAK1-knockout) to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。